molecular formula C10H9FN4 B1396708 Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- CAS No. 1273550-43-8

Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-

Cat. No. B1396708
M. Wt: 204.2 g/mol
InChI Key: OHMHKUVSDMUYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- is a compound that belongs to the class of pyrazines . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .


Synthesis Analysis

The synthesis of pyrazine derivatives has been explored in various studies . For instance, one study elucidated the conceptualization and synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . Another study prepared various pyrazine-2-carbohydrazide derivatives and investigated their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-, is characterized by the presence of pyrrole and pyrazine rings . These structures have been confirmed through various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives have been studied extensively . These reactions include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives have been predicted using in silico methods . These properties include ADME properties, physicochemical characteristics, and drug-like qualities .

Future Directions

The future directions in the research of pyrazine derivatives include the design and synthesis of new leads to treat various diseases . There is a critical need for innovative therapies, especially in the face of drug-resistant variants of diseases like tuberculosis . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

properties

IUPAC Name

[6-(4-fluorophenyl)pyrazin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-5-13-6-10(14-9)15-12/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMHKUVSDMUYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280008
Record name 2-(4-Fluorophenyl)-6-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-

CAS RN

1273550-43-8
Record name 2-(4-Fluorophenyl)-6-hydrazinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273550-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-6-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-
Reactant of Route 2
Reactant of Route 2
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-
Reactant of Route 3
Reactant of Route 3
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-
Reactant of Route 4
Reactant of Route 4
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-
Reactant of Route 5
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-
Reactant of Route 6
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.